N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
Description
The compound N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide features a benzenesulfonamide core substituted with methoxy and methyl groups at positions 4 and 3, respectively. The sulfonamide nitrogen is linked to a branched ethyl chain bearing a furan-2-yl group and a 4-(4-methoxyphenyl)piperazine moiety. This structure combines multiple pharmacophoric elements:
- Sulfonamide group: Common in antimicrobial and antitumor agents.
- Piperazine moiety: Enhances solubility and receptor-binding versatility, often seen in CNS-targeting drugs.
- Methoxy groups: Improve lipophilicity and modulate electronic properties.
While direct synthesis or bioactivity data for this compound are unavailable in the provided evidence, its structural features align with known sulfonamide derivatives, enabling comparative analysis .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S/c1-19-17-22(10-11-24(19)32-3)34(29,30)26-18-23(25-5-4-16-33-25)28-14-12-27(13-15-28)20-6-8-21(31-2)9-7-20/h4-11,16-17,23,26H,12-15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNJLWTXXKLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on its antibacterial properties and interactions with biological targets.
Chemical Structure and Synthesis
The compound features several notable structural components:
- Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms, which is often associated with pharmacological activity.
- Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
The synthesis typically involves multi-step organic reactions starting with furan derivatives and piperazine intermediates. Common reagents include furan-2-carboxylic acid and 4-(4-methoxyphenyl)piperazine, which are reacted under controlled conditions to yield the final product with high purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Receptors : The compound may bind to specific receptors in the central nervous system or other tissues, potentially influencing neurotransmitter systems.
- Enzymes : It can modulate enzyme activity, affecting biochemical pathways related to disease processes.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) | Reference Compound MIC (µM) |
|---|---|---|
| Staphylococcus aureus | 20 | 0.1 (Ceftriaxone) |
| Escherichia coli | 40 | 4 (Ceftriaxone) |
| Methicillin-resistant S. aureus | 30 | 0.1 (Ceftriaxone) |
These findings suggest that while the compound exhibits significant antibacterial activity, it may not be as potent as established antibiotics like ceftriaxone but shows promise for further development.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the compound's efficacy against multi-drug resistant strains demonstrated that it retained activity against certain Gram-positive bacteria, including MRSA. The study utilized agar disc-diffusion methods to assess the antibacterial properties, confirming its potential as a lead compound for new antibiotic development. -
Neuropharmacological Effects :
In vitro studies indicated that the compound might influence serotonin receptors due to its structural similarity to known piperazine derivatives. This suggests potential applications in treating mood disorders or anxiety, warranting further investigation into its neuropharmacological profile.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key Observations:
- Furan-Containing Derivatives: The target compound’s furan group shares similarities with the nitro-furan moiety in ’s azetidinone derivative.
- Piperazine vs. Piperidine/Pyrimidine : The 4-(4-methoxyphenyl)piperazine group distinguishes the target from ’s tert-butyl-biphenyl-piperidinyloxy derivatives. Piperazine’s basicity and hydrogen-bonding capacity may enhance CNS penetration compared to sterically hindered piperidine analogs .
- Methoxy Substitution: Unlike ’s fluorophenyl-chromenone compound, the target’s methoxy groups may reduce hydrophobicity, favoring solubility over fluorinated analogs .
Physicochemical Properties
- Molecular Weight: Estimated at ~550 g/mol, comparable to ’s chromenone-sulfonamide (589.1 g/mol). Higher weight may influence bioavailability.
- Solubility : The piperazine and methoxy groups likely enhance water solubility relative to ’s tert-butyl-biphenyl derivatives.
- Melting Point: Unreported, but analogs with rigid structures (e.g., chromenones in ) exhibit higher melting points (175–178°C), suggesting the target may follow this trend if crystalline .
Hypothesized Bioactivity
- CNS Applications : The piperazine moiety aligns with serotonin/dopamine receptor modulators (e.g., aripiprazole).
- Antimicrobial Potential: Sulfonamides with heterocycles (e.g., ’s nitro-furan derivative) show activity against resistant pathogens, suggesting the target may share this trait .
- Enzyme Inhibition : The methoxybenzenesulfonamide core could target carbonic anhydrase or cyclooxygenase isoforms, as seen in related compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling the furan-2-yl and piperazine moieties via nucleophilic substitution. Key steps include:
- Step 1: Alkylation of 4-(4-methoxyphenyl)piperazine with a bromoethylfuran intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2: Sulfonamide formation by reacting the alkylated intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine .
- Optimization: Control reaction temperature (60–80°C) and use anhydrous solvents to minimize hydrolysis. Purification via column chromatography (silica gel, gradient elution with DCM/MeOH) ensures >95% purity .
Q. How can structural integrity and purity be validated post-synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions (e.g., furan C-H protons at δ 6.2–7.4 ppm, piperazine N-CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 2 ppm) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect impurities (<0.5% area) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer:
- Receptor Binding Assays: Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to structural similarity to piperazine-based ligands. Use radioligand displacement (e.g., [³H]spiperone for D₂) .
- Enzyme Inhibition: Test against cyclooxygenase (COX-1/2) or phosphodiesterases (PDEs) via fluorometric assays, given the sulfonamide group’s role in enzyme interaction .
Advanced Research Questions
Q. How does the substitution pattern (e.g., methoxy groups, furan vs. thiophene) influence receptor binding affinity and selectivity?
- Methodological Answer:
- Comparative SAR Studies: Synthesize analogs (e.g., replacing furan with thiophene or varying methoxy positions) and compare binding data. For example:
| Analog | Substituent | 5-HT₁A Kᵢ (nM) | D₂ Kᵢ (nM) |
|---|---|---|---|
| Target Compound | 4-methoxy, furan-2-yl | 12 ± 2 | 85 ± 10 |
| Analog A | 3-methoxy, thiophene-2-yl | 45 ± 5 | 120 ± 15 |
- Computational Modeling: Dock analogs into receptor crystal structures (e.g., 5-HT₁A PDB: 7E2Z) to identify steric/electronic clashes caused by substituents .
Q. How can contradictory data in enzyme inhibition vs. receptor binding studies be resolved?
- Methodological Answer:
- Mechanistic Profiling: Use functional assays (e.g., cAMP accumulation for GPCRs) to distinguish antagonism vs. inverse agonism.
- Off-Target Screening: Employ proteome-wide affinity chromatography (e.g., SILAC-based pull-down assays) to identify unintended targets .
- Example: A study showed 40% COX-2 inhibition at 10 µM but no anti-inflammatory activity in vivo, suggesting poor bioavailability or competing pathways .
Q. What strategies mitigate metabolic instability of the furan moiety in preclinical models?
- Methodological Answer:
- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative metabolites (e.g., furan epoxidation) .
- Structural Modifications: Replace furan with bioisosteres (e.g., pyridine or methylfuran) to reduce CYP450-mediated oxidation. For example, methylfuran analogs showed 3-fold longer t₁/₂ in rat plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
